molecular formula C72H42N6Na4O18RuS6 B8143255 tetrasodium,4-(1,10-phenanthrolin-4-yl)benzenesulfonate,ruthenium((II))

tetrasodium,4-(1,10-phenanthrolin-4-yl)benzenesulfonate,ruthenium((II))

Cat. No.: B8143255
M. Wt: 1664.6 g/mol
InChI Key: AXMFYAOBYBXMLC-UHFFFAOYSA-H
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Description

Tetrasodium,4-(1,10-phenanthrolin-4-yl)benzenesulfonate,ruthenium((II)) is a luminescent indicator dye. This compound is known for its unique luminescent properties, making it valuable in various scientific research applications .

Preparation Methods

The preparation of tetrasodium,4-(1,10-phenanthrolin-4-yl)benzenesulfonate,ruthenium((II)) involves complex synthetic routes. The synthesis typically starts with the preparation of the 1,10-phenanthroline ligand, followed by its sulfonation to introduce the benzenesulfonate group. The final step involves the coordination of the ligand with ruthenium(II) ions in the presence of sodium ions to form the tetrasodium salt

Chemical Reactions Analysis

Tetrasodium,4-(1,10-phenanthrolin-4-yl)benzenesulfonate,ruthenium((II)) undergoes various chemical reactions, including:

    Oxidation and Reduction: The ruthenium center can participate in redox reactions, altering its oxidation state.

    Substitution: The compound can undergo ligand substitution reactions, where the phenanthroline ligand can be replaced by other ligands under specific conditions.

    Complexation: It can form complexes with other metal ions or organic molecules

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetrasodium,4-(1,10-phenanthrolin-4-yl)benzenesulfonate,ruthenium((II)) has a wide range of scientific research applications:

    Chemistry: Used as a luminescent probe in various chemical analyses and reactions.

    Biology: Employed in bioimaging and as a fluorescent marker in biological assays.

    Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.

    Industry: Utilized in the development of luminescent materials and sensors

Mechanism of Action

The luminescent properties of tetrasodium,4-(1,10-phenanthrolin-4-yl)benzenesulfonate,ruthenium((II)) are due to the electronic transitions within the ruthenium complex. Upon excitation by light, the compound emits light at a specific wavelength, which can be detected and measured. The molecular targets and pathways involved include the interaction of the ruthenium center with various biological molecules, leading to changes in their luminescent properties .

Comparison with Similar Compounds

Similar compounds include other ruthenium-based luminescent dyes, such as:

  • Tris(2,2’-bipyridyl)ruthenium(II) chloride
  • Ruthenium(II) tris(phenanthroline)
  • Ruthenium(II) tris(bipyridine)

Tetrasodium,4-(1,10-phenanthrolin-4-yl)benzenesulfonate,ruthenium((II)) is unique due to its specific ligand structure, which imparts distinct luminescent properties and makes it suitable for specialized applications .

Properties

IUPAC Name

tetrasodium;ruthenium(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C24H16N2O6S2.4Na.Ru/c3*27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;;;;;/h3*1-14H,(H,27,28,29)(H,30,31,32);;;;;/q;;;4*+1;+2/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMFYAOBYBXMLC-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H42N6Na4O18RuS6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1664.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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